molecular formula C17H13F3N6O2 B4585440 2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid

2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid

Cat. No. B4585440
M. Wt: 390.32 g/mol
InChI Key: OUHKWSOIIKKQQW-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their complex structures and potential biological activities. They are often studied for their unique chemical properties and potential applications in various fields, excluding direct drug use and dosage information.

Synthesis Analysis

  • Synthesis typically involves condensation reactions and specific intermediates. For instance, Liu et al. (2016) described a process involving the condensation of dimethylamine with an intermediate compound derived from ethyl 5-amino-1H-pyrazole-4-carboxylate, leading to a compound with similar structural features (Ju Liu et al., 2016).

Molecular Structure Analysis

  • Detailed molecular structure analysis is conducted through techniques like X-ray crystallography. Liu et al. (2016) determined the crystal structure of a compound with a similar molecular framework, providing insights into the spatial arrangement of atoms and molecular conformations (Ju Liu et al., 2016).

Chemical Reactions and Properties

  • These compounds can undergo various chemical reactions, including nucleophilic additions and cycloadditions. Behbehani et al. (2013) demonstrated a reaction involving nucleophilic [4+1] cycloaddition pathways in the synthesis of pyrazolo[3,4-c]pyridine derivatives (H. Behbehani et al., 2013).

Physical Properties Analysis

  • The physical properties like solubility, melting point, and crystalline structure are often determined through experimental procedures. These properties are critical for understanding the compound's behavior in different environments.

Chemical Properties Analysis

  • Chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are key aspects studied in research. For example, Martins et al. (2009) explored the regioselective synthesis and bromination of pyrazolo[1,5-a]pyrimidines, which sheds light on the reactivity of this chemical class (M. Martins et al., 2009).

Scientific Research Applications

Library of Fused Pyridine Carboxylic Acids

A comprehensive library of fused pyridine-4-carboxylic acids, including various heterocyclic frameworks such as pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, was developed through a Combes-type reaction. These compounds underwent standard combinatorial transformations, highlighting their potential in synthetic chemistry and drug discovery processes (Volochnyuk et al., 2010).

Novel Crystals from Tetrafluoroterephthalic Acid

The formation of novel crystals through hydrogen bonds and weak intermolecular interactions with a series of N-containing heterocycles, including pyrazine derivatives, showcases the importance of structural design in developing new materials with potential applications in various fields, from pharmaceuticals to materials science (Wang et al., 2014).

Synthesis of Heterocyclic Systems

The use of specific reagents for the preparation of various substituted fused pyrimidinones demonstrates the versatility of heterocyclic compounds in synthesizing bioactive molecules, potentially useful in drug development and medicinal chemistry (Toplak et al., 1999).

Pyrazolo[4,3-d]pyrimidines Synthesis

A general synthetic approach to pyrazolo[4,3-d]pyrimidines illustrates the capacity for creating complex molecular structures, which could serve as key intermediates in the synthesis of pharmacologically relevant compounds (Reddy et al., 2005).

Insecticidal and Antibacterial Potential

The creation of pyrimidine-linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial activities highlight the potential of these compounds in addressing agricultural pests and microbial infections, contributing to the fields of agrochemistry and antimicrobial research (Deohate and Palaspagar, 2020).

Anticancer and Anti-inflammatory Agents

The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents indicate the therapeutic potential of such compounds, underscoring the importance of chemical synthesis in drug discovery and development (Rahmouni et al., 2016).

properties

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N6O2/c1-7-4-12(17(18,19)20)22-14-13(7)15-21-10(9-6-25(3)23-8(9)2)5-11(16(27)28)26(15)24-14/h4-6H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHKWSOIIKKQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C4=CN(N=C4C)C)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid
Reactant of Route 2
2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid
Reactant of Route 3
2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid
Reactant of Route 4
2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid
Reactant of Route 5
2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid
Reactant of Route 6
2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid

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